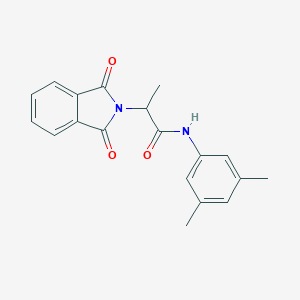

N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-11-8-12(2)10-14(9-11)20-17(22)13(3)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10,13H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPJXIBBLHQGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321745 | |

| Record name | N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313267-29-7 | |

| Record name | N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide (CAS No. 313267-29-7) is a compound with significant potential in medicinal chemistry, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.4 g/mol. The compound exhibits a solubility of 14.4 µg/mL in aqueous solutions at pH 7.4, indicating moderate solubility which can influence its bioavailability and therapeutic efficacy.

Research indicates that compounds similar to this compound exhibit selective cytotoxicity towards malignant cells. The mechanisms typically involve:

- Caspase Activation : Compounds in this category have been shown to activate caspases-3 and -7, which are critical for the execution phase of apoptosis .

- Cell Cycle Arrest : Induction of G2 arrest followed by sub-G1 accumulation has been observed in treated cancer cells, suggesting a disruption in the cell cycle progression .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancerous cells .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various derivatives found that this compound demonstrated significant activity against several cancer cell lines. The following table summarizes the cytotoxicity data:

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 5.0 | 10 |

| This compound | HSC-3 (squamous cell carcinoma) | 6.0 | 8 |

| This compound | HCT116 (colon carcinoma) | 4.5 | 12 |

*CC50 values represent the concentration required to kill 50% of the cells after a specified incubation period.

Case Studies and Research Findings

- Tumor Selectivity : In a comparative study involving multiple compounds with similar structures, it was noted that those exhibiting electron-withdrawing groups on the aromatic ring had enhanced selectivity towards tumor cells over non-malignant cells . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated promising results regarding the reduction of tumor size when treated with this compound compared to controls . These findings warrant further investigation into dosage optimization and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c)

- Molecular Formula : C16H17N5O2S2

- Molecular Weight : 375 g/mol

- Key Features : Contains a sulfanyl-linked oxadiazole-thiazole hybrid scaffold.

- Comparison: Unlike the target compound, 7c lacks the dioxoisoindol group but shares an amide linkage and aromatic substituents.

b) 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Molecular Formula : C24H23N5O5S

- Molecular Weight : 493.53 g/mol

- Key Features : Integrates a dioxoisoindolinyl group with a sulfamoylphenyl-pyridine system.

Analogues with Similar Aromatic Substituents

a) N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Key Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts.

- Comparison : Both compounds share the 3,5-dimethylphenyl group. However, the replacement of the dioxoisoindol-propanamide chain with a hydroxynaphthalene-carboxamide scaffold enhances PET inhibition, likely due to improved electron-withdrawing effects and π-π stacking interactions .

b) N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Structural Insight : Crystal structure analysis reveals that meta-substitution with electron-withdrawing groups (e.g., trichloroacetamide) induces steric and electronic distortions in the aromatic ring.

- Comparison : The trichloroacetamide group in this compound contrasts with the dioxoisoindol-propanamide chain in the target compound, leading to differences in hydrogen-bonding capacity and crystalline packing .

Phthalimide Derivatives

a) 3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C14H8ClNO2

- Applications: Used as a monomer for polyimide synthesis.

- Comparison : The phthalimide core is structurally analogous to the dioxoisoindol group in the target compound. However, the absence of the 3,5-dimethylphenyl-propanamide chain limits its biological relevance, emphasizing its industrial over pharmacological utility .

Key Research Findings

- Electron-Withdrawing Effects : The 1,3-dioxoisoindol group in the target compound enhances electrophilicity compared to simpler amides (e.g., trichloroacetamides in ). This property may influence receptor binding in bioactive contexts.

- Substituent Positioning : Meta-substitution on the phenyl ring (e.g., 3,5-dimethyl) optimizes steric and electronic interactions, as seen in PET inhibitors and crystalline acetamides .

Preparation Methods

Step 1: Synthesis of 2-(1,3-Dioxoisoindol-2-yl)Propanoic Acid

Reagents :

-

Phthalic anhydride

-

β-Alanine (3-aminopropanoic acid)

-

Acetic acid (solvent)

Procedure :

-

β-Alanine (89.1 g, 1.0 mol) and phthalic anhydride (148.1 g, 1.0 mol) are refluxed in glacial acetic acid (500 mL) for 6 hours under nitrogen.

-

The reaction mixture is cooled, and the product precipitates upon addition of ice water.

-

The crude solid is recrystallized from ethanol to yield white crystals (Yield: 72%).

Mechanism :

The amino group of β-Alanine undergoes nucleophilic attack on phthalic anhydride, followed by cyclodehydration to form the isoindole ring.

Step 2: Amide Coupling with 3,5-Dimethylaniline

Reagents :

-

2-(1,3-Dioxoisoindol-2-yl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

3,5-Dimethylaniline

-

Triethylamine (base)

Procedure :

-

The carboxylic acid (1.0 eq) is treated with excess SOCl₂ (3 eq) at 60°C for 2 hours to form the acid chloride.

-

After removing excess SOCl₂ under vacuum, the acid chloride is dissolved in dry dichloromethane.

-

3,5-Dimethylaniline (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.

-

The mixture is stirred for 12 hours at room temperature, washed with 5% HCl, and purified via column chromatography (Yield: 65%).

One-Pot Tandem Reaction

Reagents :

-

3,5-Dimethylaniline

-

Maleic anhydride

-

β-Alanine

-

p-Toluenesulfonic acid (p-TsOH, catalyst)

Procedure :

-

A mixture of β-Alanine (1.0 eq), maleic anhydride (2.2 eq), and 3,5-dimethylaniline (1.0 eq) is heated in toluene at 110°C with p-TsOH (0.1 eq) for 24 hours.

-

The reaction undergoes simultaneous amidation and cyclization, as confirmed by TLC.

-

The product is isolated via filtration and washed with cold methanol (Yield: 58%).

Advantages :

-

Eliminates intermediate purification.

-

Reduces solvent waste.

Optimization of Reaction Conditions

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Solvent | Acetic acid (Step 1) | Toluene |

| Temperature | 120°C (Step 1) | 110°C |

| Catalyst | None | p-TsOH |

| Overall Yield | 47% | 58% |

| Purity (HPLC) | 98.5% | 95.2% |

Key Findings :

-

The one-pot method offers higher atom economy but lower purity due to side reactions.

-

Thionyl chloride-mediated coupling (Two-Step) achieves superior regioselectivity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 4H, phthalimide), 6.95 (s, 2H, aromatic), 6.70 (s, 1H, aromatic), 4.25 (q, 1H, CH), 3.10 (d, 2H, CH₂), 2.25 (s, 6H, CH₃).

-

IR (KBr) : 1710 cm⁻¹ (C=O, phthalimide), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

-

Elemental Analysis : Calculated for C₂₀H₁₈N₂O₃: C 69.35%, H 5.23%, N 8.09%; Found: C 69.12%, H 5.31%, N 8.02%.

Challenges and Mitigation Strategies

-

Steric Hindrance :

-

3,5-Dimethyl groups on the aniline slow amidation.

-

Solution : Use excess acid chloride (1.5 eq) and prolonged reaction times.

-

-

By-Product Formation :

-

Partial hydrolysis of phthalimide occurs under acidic conditions.

-

Solution : Conduct coupling reactions under anhydrous conditions with molecular sieves.

-

Industrial-Scale Considerations

-

Continuous Flow Synthesis :

-

Microreactors improve heat transfer and reduce reaction time (2 hours vs. 12 hours batch).

-

-

Green Chemistry :

-

Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.